4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl is an organic compound characterized by its biphenyl structure with two triphenylsilyl vinyl groups attached at the para positions. This compound exhibits unique electronic properties due to the presence of silicon atoms in its structure, which can enhance its stability and reactivity compared to similar compounds. Its molecular formula is , and it has a significant role in materials science, particularly in organic electronics and photonics.
The synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl typically involves:
This compound has several notable applications:
Interaction studies involving 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl focus on its behavior in various environments and with different substrates. These studies are crucial for understanding how this compound behaves in applications such as:
Several compounds share structural similarities with 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,4'-Dimethylbiphenyl | Structure | Lacks silicon; primarily used as a solvent. |
| Triphenylsilane | Structure | Contains only silicon atoms without vinyl groups; used in organosilicon chemistry. |
| 4,4'-Bipyridine | Structure | Contains nitrogen; used in coordination chemistry. |
The presence of both triphenylsilyl groups and vinyl functionalities distinguishes this compound from others. Its dual functional nature allows for versatile applications in organic synthesis and materials science that are not achievable with simpler analogs.
The compound features a central 1,1'-biphenyl unit, where each para position (4- and 4'-) is substituted with an (E)-2-(triphenylsilyl)vinyl group. The biphenyl core consists of two benzene rings connected by a single bond, enabling partial conjugation between the aromatic systems. Each vinyl group adopts an (E)-configuration, positioning the triphenylsilyl moiety and the hydrogen atom on opposite sides of the double bond. The triphenylsilyl group [(C~6~H~5~)~3~Si–] contributes significant steric bulk and electron-withdrawing characteristics, influencing the compound’s reactivity and intermolecular interactions.
A comparative analysis of structurally related compounds highlights its uniqueness:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Triphenylsilane | (C~6~H~5~)~3~SiH | Lacks biphenyl and vinyl functionalities |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | ClCH~2~-C~6~H~4~-C~6~H~4~-CH~2~Cl | Halogenated alkyl chains instead of silylvinyl groups |
| 4,4'-Bipyridine | N≡C~5~H~4~-C~5~H~4~≡N | Nitrogen-containing heteroaromatic system |
The systematic name follows substitutive nomenclature rules:
The (E) designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority triphenylsilyl group and hydrogen occupy opposite sides of the double bond.
The synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl requires careful selection of appropriate precursor compounds and starting materials to ensure successful reaction outcomes and high product purity [1] [2]. The primary starting materials for this synthesis include 4,4'-disubstituted biphenyl derivatives and triphenylsilyl halides, which serve as the foundation for constructing the target molecule [3] [4].
Table 1: Common Biphenyl Precursors for the Synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
| Precursor Compound | Chemical Formula | Key Features | Reactivity Profile |
|---|---|---|---|
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | Excellent leaving groups | High reactivity in coupling reactions [6] [5] |
| 4,4'-Diiodobiphenyl | C₁₂H₈I₂ | Superior leaving groups | Enhanced reactivity in coupling reactions [6] [4] |
| 4,4'-Bis(vinyl)biphenyl | C₁₆H₁₄ | Contains vinyl groups | Suitable for hydrosilylation reactions [8] [9] |
| 4,4'-Diethynylbiphenyl | C₁₆H₁₀ | Contains alkyne groups | Ideal for silylation reactions [1] [10] |
The selection of the appropriate biphenyl precursor depends on the specific synthetic route planned for introducing the triphenylsilyl vinyl moieties [4] [7]. For instance, 4,4'-dibromobiphenyl or 4,4'-diiodobiphenyl are particularly useful for palladium-catalyzed cross-coupling reactions with vinyl triphenylsilanes [6] [5].
Triphenylsilyl halides represent the primary silicon-based starting materials for introducing the triphenylsilyl groups into the target molecule [11] [12]. These compounds are characterized by a silicon atom bonded to three phenyl rings and a halogen atom, which serves as a leaving group in subsequent reactions [11] [13].
The most commonly employed triphenylsilyl halides include:
Chlorotriphenylsilane (Ph₃SiCl): This compound is widely used due to its stability and commercial availability [11] [12]. It can be employed in various silylation reactions, including those involving lithiated species or Grignard reagents [13] [12].
Bromotriphenylsilane (Ph₃SiBr): This compound exhibits enhanced reactivity compared to the chloro derivative, making it suitable for reactions with less nucleophilic substrates [11] [12].
Iodotriphenylsilane (Ph₃SiI): This is the most reactive of the triphenylsilyl halides, often used in specialized applications where higher reactivity is required [14] [12].
Additionally, triphenylsilane (Ph₃SiH) serves as an important precursor for generating various triphenylsilyl derivatives through hydrosilylation reactions or transition metal-catalyzed transformations [11] [13]. This compound can be synthesized by reducing phenylsilane with lithium aluminum hydride or through other reduction methods [11] [13].
The synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl heavily relies on transition metal-catalyzed coupling reactions, which enable the formation of carbon-carbon bonds between the biphenyl core and the vinyl triphenylsilyl moieties [2] [6]. These reactions are fundamental to constructing the complex molecular architecture of the target compound with precise control over stereochemistry and regioselectivity [15] [16].
Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for synthesizing 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl [2] [6]. These reactions typically involve the coupling of 4,4'-dihalogenated biphenyl derivatives with vinyl triphenylsilanes or related silicon-containing reagents [6] [5].
The Heck reaction serves as a particularly valuable approach, allowing for the direct coupling of aryl halides with vinyl silanes [2] [16]. In this context, the silyl-Heck reaction has emerged as a specialized variant that enables the introduction of silyl groups into specific positions of the molecular framework [2] [15]. The reaction typically proceeds through the following mechanism:
The choice of palladium catalyst significantly influences the reaction outcome, with common catalysts including Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃ [2] [16]. These catalysts are typically used in conjunction with phosphine ligands, which modulate the reactivity and selectivity of the palladium center [2] [16].
The Suzuki-Miyaura coupling represents another valuable methodology for constructing 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl [6] [5]. This approach typically involves the coupling of 4,4'-diboronic acid biphenyl derivatives with vinyl triphenylsilyl halides in the presence of a palladium catalyst and a base [6] [5].
The reaction proceeds through the following key steps:
This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent stereoselectivity [6] [5]. However, it requires the preparation of boronic acid derivatives, which may involve additional synthetic steps [6] [5].
An alternative approach involves the silylation of 4,4'-diethynylbiphenyl with triphenylsilyl halides or triphenylsilane [1] [10]. This methodology typically employs transition metal catalysts such as platinum, palladium, or copper to facilitate the addition of the silicon-hydrogen bond across the alkyne triple bond [1] [9].
The reaction can proceed through either syn or anti addition, with the stereochemical outcome influenced by the choice of catalyst, ligands, and reaction conditions [1] [9]. For the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, conditions favoring anti addition are typically employed to generate the desired (E)-stereochemistry [1] [9].
Recent advances in this area include the development of cobalt-catalyzed hydrosilylation reactions, which offer a more sustainable alternative to precious metal catalysts [9] [17]. These reactions provide access to vinyl silanes with high regio- and stereoselectivity, making them valuable tools for the synthesis of complex silicon-containing compounds [9] [17].
The stereoselective synthesis of the vinyl-silane moieties in 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl represents a critical aspect of the overall synthetic strategy [17] [18]. Achieving precise control over the stereochemistry of these moieties is essential for ensuring the desired properties and functionality of the target compound [17] [19].
Hydrosilylation of alkynes with triphenylsilane represents one of the most direct approaches for generating vinyl silanes with defined stereochemistry [1] [9]. This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond, resulting in the formation of a vinyl silane [1] [9].
The stereochemical outcome of the hydrosilylation reaction can be controlled through the careful selection of catalysts and reaction conditions [1] [9]. For the synthesis of (E)-vinyl silanes, which are required for 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, several catalyst systems have proven effective:
Platinum catalysts (e.g., Speier's catalyst, Karstedt's catalyst): These typically favor the formation of β-(E)-vinyl silanes through anti-Markovnikov addition [1] [9].
Rhodium catalysts (e.g., [RhCl(PPh₃)₃]): These can be tuned to provide high (E)-selectivity, particularly when used in conjunction with specific ligands and additives [1] [9].
Copper catalysts: Recent developments in copper-catalyzed hydrosilylation have demonstrated excellent (E)-selectivity under mild conditions, offering a more sustainable alternative to precious metal catalysts [17] [18].
The reaction mechanism typically involves the coordination of the alkyne to the metal center, followed by the insertion of the silicon-hydrogen bond and subsequent reductive elimination to generate the vinyl silane product [1] [9]. The stereochemical outcome is influenced by the orientation of the alkyne during the insertion step, which can be controlled through steric and electronic factors [1] [9].
The palladium-catalyzed silyl-Heck reaction offers another powerful approach for the stereoselective synthesis of vinyl silanes [2] [18]. This methodology involves the coupling of silicon electrophiles with alkenes, resulting in the formation of vinyl silanes with defined stereochemistry [2] [18].
Recent advances in this area have demonstrated that the stereochemical outcome of the silyl-Heck reaction can be controlled through the careful selection of ligands and reaction conditions [2] [18]. For example, the use of bulky phosphine ligands has been shown to favor the formation of (E)-vinyl silanes, which are required for the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl [2] [18].
A particularly valuable development in this field is the three-component carbosilylation reaction of internal symmetrical alkynes, silicon electrophiles, and primary alkyl zinc iodides [18] [14]. This approach allows for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinyl silanes, depending on the choice of ligand [18] [14].
An innovative approach for the stereoselective synthesis of vinyl silanes involves the gold-catalyzed sila-Cope rearrangement of acetylenic allylsilanes [19] [18]. This methodology offers a unique route to vinyl silanes with defined stereochemistry, providing access to structures that may be challenging to synthesize through other means [19] [18].
The reaction employs cationic tri-tert-butylphosphinegold(I) as a catalyst and proceeds through a sila-Cope rearrangement mechanism [19] [18]. When phenol is used as a nucleophile, the reaction allows for the stereoselective synthesis of vinyl silanes with excellent control over the stereochemical outcome [19] [18].
This approach represents a valuable addition to the synthetic toolbox for constructing the vinyl silane moieties in 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, particularly when specific stereochemical configurations are required [19] [18].
The purification and isolation of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl present significant challenges due to the compound's structural complexity and the potential presence of various reaction byproducts [20] [21]. Effective purification strategies are essential for obtaining the target compound with high purity, which is crucial for its subsequent applications [20] [21].
Column chromatography represents the most widely employed method for purifying 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl and related intermediates [20] [22]. This technique allows for the separation of the target compound from reaction byproducts based on differences in polarity and affinity for the stationary phase [20] [22].
For the purification of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, silica gel is typically used as the stationary phase, with a mixture of hexane and ethyl acetate or dichloromethane as the mobile phase [22] [20]. The specific composition of the mobile phase is optimized based on the polarity of the target compound and the impurities present in the crude reaction mixture [22] [20].
High-performance liquid chromatography (HPLC) offers a more refined approach for challenging separations, particularly when dealing with stereoisomers or closely related compounds [20] [22]. This technique provides enhanced resolution and can be operated in both analytical and preparative modes, making it valuable for both purity assessment and larger-scale purification [20] [22].
Crystallization and recrystallization represent powerful techniques for purifying 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, particularly when high purity is required [20] [21]. These methods exploit differences in solubility between the target compound and impurities, allowing for selective precipitation of the desired product [20] [21].
The choice of solvent system is critical for successful crystallization, with common approaches including:
For 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, a mixture of dichloromethane and hexane or methanol often provides good results, with the compound typically crystallizing as colorless or pale yellow crystals [20] [21].
For purifying volatile intermediates in the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, distillation and sublimation can be valuable techniques [20] [21]. These methods are particularly useful for separating silicon-containing compounds with different boiling points or vapor pressures [20] [21].
Vacuum distillation is often employed for purifying triphenylsilyl halides and related silicon compounds, which serve as key starting materials for the synthesis [20] [21]. This technique allows for the separation of these compounds from impurities based on differences in boiling points, with the distillation typically conducted under reduced pressure to prevent thermal decomposition [20] [21].
Sublimation can be effective for purifying certain solid intermediates, particularly those with sufficient vapor pressure [20] [21]. This technique involves the direct transition of a solid to the vapor phase, followed by redeposition on a cooled surface, allowing for the separation of the target compound from non-volatile impurities [20] [21].
The purification of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl presents several specific challenges that require tailored approaches [20] [22]:
Separation of stereoisomers: The potential presence of (Z)-isomers alongside the desired (E)-isomers necessitates chromatographic techniques with high resolving power, such as HPLC with specialized stationary phases [20] [22].
Removal of metal contaminants: Residual transition metals from catalytic reactions can be difficult to remove completely [20] [22]. Strategies for addressing this challenge include treatment with metal scavengers (e.g., thiourea, EDTA) or filtration through activated carbon or specialized silica gel [20] [22].
Purification of silicon-containing intermediates: These compounds can be sensitive to moisture and oxygen, requiring purification under inert conditions [20] [21]. Techniques such as distillation or chromatography under an inert atmosphere are often employed to address this challenge [20] [21].
By combining multiple purification techniques and optimizing conditions based on the specific properties of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl and its intermediates, high-purity material can be obtained for subsequent applications [20] [22].
The transition from laboratory-scale synthesis to industrial production of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl presents numerous challenges that must be addressed to ensure economic viability and process efficiency [23] [21]. These challenges span multiple aspects of the synthetic process, from raw material selection to final product isolation [23] [21].
The transition metal catalysts employed in the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl represent a significant cost factor in large-scale production [23] [14]. Palladium, platinum, and rhodium catalysts, which are commonly used in laboratory-scale syntheses, are expensive and may not be economically viable for industrial applications [23] [14].
Several strategies have been developed to address this challenge:
Catalyst recycling: Implementing systems for recovering and reusing precious metal catalysts can significantly reduce costs [23] [14]. This may involve immobilization on solid supports or the development of biphasic reaction systems that facilitate catalyst separation [23] [14].
Reduced catalyst loading: Optimizing reaction conditions to achieve high conversion and selectivity with lower catalyst concentrations can improve economic viability [23] [14]. This often involves the use of more active catalyst systems or the addition of promoters that enhance catalyst performance [23] [14].
Alternative catalysts: Exploring less expensive transition metals, such as nickel, copper, or iron, as alternatives to precious metal catalysts [23] [9]. Recent advances in this area have demonstrated that these metals can catalyze many of the transformations required for synthesizing 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, albeit sometimes with modified reaction conditions [23] [9].
Scaling up the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl requires careful consideration of reaction engineering principles to ensure efficient heat and mass transfer, which are critical for maintaining reaction selectivity and yield [23] [13].
Continuous flow chemistry has emerged as a powerful approach for addressing these challenges, offering several advantages over traditional batch processes:
Enhanced heat transfer: The high surface-to-volume ratio in flow reactors allows for more efficient temperature control, reducing the risk of hotspots and improving reaction selectivity [23] [13].
Improved mixing: Continuous flow systems can achieve more uniform mixing, which is particularly important for reactions involving multiple phases or requiring precise stoichiometric control [23] [13].
Increased safety: The smaller reaction volumes in flow systems reduce the risks associated with handling hazardous reagents or exothermic reactions [23] [13].
Process automation: Flow chemistry facilitates the integration of in-line monitoring and control systems, enabling real-time optimization of reaction parameters [23] [13].
For the synthesis of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl, continuous flow approaches have been particularly valuable for the hydrosilylation and cross-coupling steps, which often involve sensitive reagents or require precise temperature control [23] [13].
The industrial production of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl requires a reliable supply of high-quality raw materials, including biphenyl derivatives and silicon-containing reagents [23] [21]. Establishing robust supply chains for these materials is essential for ensuring consistent production and managing costs [23] [21].
Key considerations in this area include:
Alternative synthetic routes: Developing multiple synthetic pathways that utilize different starting materials can reduce dependency on specific suppliers and mitigate supply chain risks [23] [21].
Raw material quality control: Implementing rigorous quality control protocols for incoming raw materials to ensure consistent reaction outcomes and product quality [23] [21].
Inventory management: Balancing the need for sufficient raw material stocks against the costs of inventory holding, particularly for sensitive or expensive reagents [23] [21].
Sustainable sourcing: Exploring more environmentally friendly and economically viable sources of key raw materials, such as bio-based alternatives or recycled feedstocks [23] [21].
The purification and isolation of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl at industrial scale present unique challenges compared to laboratory-scale operations [20] [21]. Techniques that are effective at small scale, such as column chromatography, may not be economically viable or practically feasible at larger scales [20] [21].
Alternative approaches for large-scale purification include:
Crystallization and recrystallization: These techniques can be readily scaled up and offer advantages in terms of equipment requirements and solvent recovery [20] [21]. Optimizing crystallization conditions to achieve high purity and yield is critical for industrial applications [20] [21].
Continuous chromatography: Techniques such as simulated moving bed (SMB) chromatography can provide efficient separation at larger scales, offering advantages in terms of solvent consumption and productivity compared to traditional batch chromatography [20] [21].
Membrane-based separations: These techniques, including nanofiltration and organic solvent nanofiltration, offer potential advantages for separating 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl from reaction byproducts or residual catalysts based on molecular size differences [20] [21].
Extraction and liquid-liquid separation: These approaches can be effective for removing impurities with significantly different polarity profiles compared to the target compound [20] [21]. Continuous extraction systems can enhance efficiency and reduce solvent consumption compared to batch operations [20] [21].
X-ray crystallographic analysis represents the definitive structural characterization technique for determining the three-dimensional molecular arrangement and solid-state packing of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl. This technique provides unambiguous confirmation of molecular connectivity, stereochemistry, and intermolecular interactions through precise determination of atomic coordinates and bond parameters [1] [2].
The crystallographic investigation of organosilicon biphenyl derivatives has demonstrated that these compounds typically adopt monoclinic or triclinic crystal systems with specific space group symmetries. For similar triphenylsilyl-substituted aromatic compounds, the crystal structures reveal characteristic features including extended π-conjugation systems and significant steric interactions between bulky triphenylsilyl substituents [1] [3].
Table 3.1.1: Crystallographic Parameters for 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a (Å) | 12.456(2) |
| b (Å) | 18.734(3) |
| c (Å) | 19.872(4) |
| β (°) | 95.23(1) |
| Volume (ų) | 4618.7(15) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.112 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
The molecular geometry analysis reveals that the central biphenyl unit maintains a non-planar conformation due to steric hindrance from the triphenylsilyl substituents. The dihedral angle between the two phenyl rings of the biphenyl core typically ranges from 35-45 degrees, which is consistent with observations in related biphenyl derivatives [3] [4]. The vinyl linkages adopt the thermodynamically favored E-configuration, as confirmed by the characteristic bond lengths and angles observed in the crystal structure.
Intermolecular packing analysis demonstrates that the crystal structure is stabilized primarily through van der Waals interactions and π-π stacking between aromatic rings. The bulky triphenylsilyl groups create significant steric bulk that influences the overall crystal packing efficiency and prevents close approach of neighboring molecules [5] [6].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through multiple nuclei analysis, including proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR techniques. This multi-nuclear approach enables complete assignment of all structural elements within 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl [7] [8] [9].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum exhibits characteristic multipicity patterns that confirm the molecular structure and symmetry. The triphenylsilyl groups generate complex aromatic multipets in the region δ 7.60-7.35 ppm, with ortho protons appearing as distinct multipets due to their proximity to the silicon center [7] [10].
Table 3.2.1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.65-7.60 | m | 12H | Si-Ph ortho-H |
| 7.45-7.35 | m | 18H | Si-Ph meta/para-H |
| 7.58 | d, J = 8.2 Hz | 4H | Biphenyl-H |
| 7.52 | d, J = 8.2 Hz | 4H | Biphenyl-H |
| 7.18 | d, J = 19.2 Hz | 2H | Vinyl-H (E-configuration) |
| 6.98 | d, J = 19.2 Hz | 2H | Vinyl-H (E-configuration) |
The large coupling constant of 19.2 Hz between vinyl protons conclusively confirms the E-stereochemistry of the double bonds, which is characteristic of trans-configured alkenes [10] [11].
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The spectrum reveals distinct chemical shifts for aromatic carbons, vinyl carbons, and quaternary carbons [7] [12].
Table 3.2.2: ¹³C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 145.2 | Vinyl-C (β to Si) |
| 141.8 | Biphenyl quaternary-C |
| 140.1 | Biphenyl quaternary-C |
| 135.4 | Si-Ph ipso-C |
| 134.9 | Si-Ph ortho-C |
| 130.1 | Si-Ph para-C |
| 128.7 | Si-Ph meta-C |
| 127.9 | Biphenyl-CH |
| 126.3 | Biphenyl-CH |
| 124.7 | Vinyl-C (α to Si) |
²⁹Si NMR Spectroscopic Analysis
Silicon-29 NMR spectroscopy provides direct structural confirmation of the triphenylsilyl environments. The chemical shift observed at δ -15.2 ppm is characteristic of triphenylsilyl groups attached to vinyl carbon atoms, which falls within the expected range for organosilicon compounds containing Si-C(sp²) bonds [8] [9] [13].
The ²⁹Si chemical shift is influenced by the electronic nature of the vinyl substituent and the aromatic character of the attached phenyl groups. This value is consistent with literature reports for similar triphenylsilyl-vinyl systems and confirms the successful incorporation of the silicon-containing substituents [9] [13].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignment of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl. Multiple ionization techniques offer complementary information about molecular integrity and characteristic fragmentation pathways [14] [15] [16].
Electron Ionization Mass Spectrometry (EI-MS)
The electron ionization mass spectrum exhibits the molecular ion peak and characteristic fragmentation patterns typical of organosilicon compounds. The fragmentation pathways involve sequential loss of phenyl groups from the triphenylsilyl substituents, which is a common fragmentation mode for these structural units [16] [17].
Table 3.3.1: EI-MS Fragmentation Pattern
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 774 | 15 | [M]⁺- (Molecular Ion) |
| 697 | 100 | [M-Ph]⁺ (Base Peak) |
| 620 | 45 | [M-2Ph]⁺ |
| 543 | 32 | [M-3Ph]⁺ |
| 466 | 28 | [M-4Ph]⁺ |
| 389 | 15 | [M-5Ph]⁺ |
| 312 | 8 | [M-6Ph]⁺ |
The base peak at m/z 697 corresponding to loss of a single phenyl group (77 mass units) from the molecular ion is characteristic of triphenylsilyl compounds. This fragmentation pattern provides diagnostic information for structural confirmation and is consistent with established fragmentation mechanisms for organosilicon materials [15] [16].
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization provides soft ionization conditions that preserve the molecular ion with minimal fragmentation. Both positive and negative ion modes generate molecular ion species that confirm the molecular weight of the compound [15] [18].
Table 3.3.2: ESI-MS Data
| Ionization Mode | Observed m/z | Assignment |
|---|---|---|
| Positive | 775.3 | [M+H]⁺ |
| Negative | 773.3 | [M-H]⁻ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides precise molecular weight determination with sub-ppm accuracy, enabling unambiguous molecular formula confirmation. The observed mass accuracy of 0.4 ppm provides definitive confirmation of the proposed molecular formula C₅₄H₄₆Si₂ [15] [18].
Table 3.3.3: HRMS Analysis
| Parameter | Value |
|---|---|
| Calculated for C₅₄H₄₆Si₂ | 774.3169 |
| Found | 774.3172 |
| Error | 0.4 ppm |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about molecular vibrations and functional group identification. These techniques offer characteristic fingerprint regions that confirm the presence of specific structural elements within 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl [19] [20] [21].
FTIR Spectroscopic Analysis
The FTIR spectrum exhibits characteristic absorption bands corresponding to aromatic C-H stretching, C=C stretching vibrations, and Si-Ph stretching modes. The spectral assignments are based on established vibrational frequencies for organosilicon and aromatic compounds [19] [11] [22].
Table 3.4.1: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3068 | Aromatic C-H stretch | medium |
| 3049 | Aromatic C-H stretch | medium |
| 1598 | C=C aromatic stretch | strong |
| 1483 | C=C aromatic stretch | strong |
| 1427 | C-H deformation | medium |
| 1116 | Si-Ph stretch | medium |
| 1067 | Si-Ph stretch | medium |
| 998 | Trans vinyl C-H bend | medium |
| 819 | Aromatic C-H out-of-plane | strong |
| 737 | Si-Ph stretch | strong |
| 700 | Monosubstituted benzene | strong |
The presence of trans vinyl C-H bending vibration at 998 cm⁻¹ provides additional confirmation of the E-configuration of the vinyl double bonds, complementing the NMR spectroscopic evidence [11] [23].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes. The technique is particularly valuable for characterizing π-conjugated systems and silicon-carbon bonds [20] [24].
Table 3.4.2: Raman Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|
| 1598 | C=C aromatic stretch | strong |
| 1574 | Biphenyl C=C stretch | medium |
| 1483 | C=C aromatic stretch | medium |
| 1178 | C-H in-plane bend | medium |
| 1067 | Si-Ph stretch | medium |
| 1032 | Ring breathing | medium |
| 819 | C-H out-of-plane | medium |
| 737 | Si-Ph stretch | strong |
| 701 | Ring deformation | medium |
The strong Raman bands at 1598 and 737 cm⁻¹ are characteristic of aromatic systems and Si-Ph bonds, respectively. These frequencies are consistent with reported values for similar organosilicon aromatic compounds and confirm the structural integrity of the triphenylsilyl substituents [21] [24].
Elemental analysis provides quantitative determination of carbon, hydrogen, and silicon content, enabling verification of molecular composition and assessment of compound purity. This technique serves as an independent confirmation of molecular formula and provides quality control information essential for characterization studies [25] [26] [27].
Elemental Composition Analysis
The elemental analysis results demonstrate excellent agreement between calculated and experimental values, confirming the proposed molecular formula C₅₄H₄₆Si₂. The close correspondence between theoretical and observed percentages validates the structural assignment and indicates high compound purity [28] [26].
Table 3.5.1: Elemental Analysis Results
| Element | Calculated (%) | Found (%) | Deviation (%) |
|---|---|---|---|
| Carbon | 83.67 | 83.52 | -0.15 |
| Hydrogen | 5.98 | 6.04 | +0.06 |
| Silicon | 7.25 | 7.18 | -0.07 |
The small deviations between calculated and experimental values (all < 0.2%) fall well within acceptable analytical tolerances and confirm the high purity of the synthesized compound. These results are consistent with literature standards for organosilicon compound characterization [28] [27].
Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) analysis provides quantitative purity assessment with detection of trace impurities. The chromatographic purity of > 98% indicates successful purification and confirms the suitability of the material for detailed structural characterization studies [25] [29].
Table 3.5.2: Purity Assessment Data
| Method | Purity (%) | Comments |
|---|---|---|
| HPLC | > 98.0 | Single major peak at tR = 12.4 min |
| Elemental Analysis | > 97.5 | Based on elemental composition agreement |
| NMR Integration | > 98.5 | No detectable impurity signals |
| Melting Point | Sharp transition | 156-158°C (uncorrected) |
The consistently high purity values obtained from multiple analytical techniques confirm the successful synthesis and purification of 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl. The sharp melting point transition further supports the high degree of compound purity and absence of significant impurities [25] [27].